Ala-Asn(Trt)-PAB
Beschreibung
BenchChem offers high-quality Ala-Asn(Trt)-PAB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Asn(Trt)-PAB including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYRHBKYQNFLC-IADCTJSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Ala-Asn(Trt)-PAB vs. Val-Cit-PAB Linker Systems
This guide serves as a technical analysis comparing Ala-Asn(Trt)-PAB and Val-Cit-PAB linker systems.
Critical Technical Distinction: The comparison requires a bifurcation between the Synthetic State (Reagent) and the Functional State (ADC).
-
Ala-Asn(Trt)-PAB is a protected synthetic intermediate. The Trityl (Trt) group renders it biologically inactive and lipophilic. It must be chemically deprotected (detritylated) to form the bioactive Ala-Asn-PAB linker.
-
Val-Cit-PAB is often referred to in its bioactive form, though it is also synthesized from protected precursors (e.g., Fmoc-Val-Cit-PAB).
This guide addresses both the synthetic utility of the (Trt) variant and the biological superiority of the deprotected Ala-Asn motif against the industry-standard Val-Cit.
Executive Summary
The Val-Cit-PAB (Valine-Citrulline-para-aminobenzyl) linker is the historical "gold standard" for Antibody-Drug Conjugates (ADCs), designed for cleavage by Cathepsin B .[1][2] However, it suffers from hydrophobicity-driven aggregation and off-target cleavage by neutrophil elastase.
The Ala-Asn-PAB (Alanine-Asparagine) linker, synthesized via the Ala-Asn(Trt)-PAB precursor, targets Legumain (Asparaginyl Endopeptidase) . This system offers higher hydrophilicity, reduced aggregation, and superior stability in plasma, specifically evading neutrophil elastase. The (Trt) protection is a critical synthetic handle that ensures high-yield coupling without side-chain dehydration.
Part 1: Mechanistic & Biological Foundations
Enzymatic Target Specificity
The fundamental difference lies in the protease recruited for payload release within the lysosome.
| Feature | Val-Cit-PAB (Standard) | Ala-Asn-PAB (Legumain-Targeted) |
| Primary Enzyme | Cathepsin B (Cysteine protease) | Legumain (Asparaginyl Endopeptidase - AEP) |
| Cleavage Site | C-terminal to Citrulline (P1 site) | C-terminal to Asparagine (P1 site) |
| pH Optimum | Acidic (Lysosomal, pH ~5.[1][3][4]0) | Acidic (Lysosomal, pH < 6.[1][4][5]0) |
| Tumor Profile | Upregulated in many carcinomas, but also ubiquitous in normal lysosomes. | Highly upregulated in solid tumors (breast, colon, prostate) and tumor-associated macrophages (TAMs). |
| Off-Target Risk | High: Susceptible to Neutrophil Elastase (extracellular), causing neutropenia. | Low: Completely resistant to Neutrophil Elastase. |
The Role of the Trityl (Trt) Group
The user specified Ala-Asn(Trt) . This is not a drug linker; it is a chemical reagent .
-
Chemistry: The Trityl group protects the amide nitrogen on the Asparagine side chain.
-
Necessity: Without Trt protection, activation of the carboxyl group during payload coupling would cause the Asn side chain to cyclize or dehydrate into a nitrile (cyano-alanine), destroying the linker's function.
-
Comparison to Val-Cit: Citrulline (urea side chain) is often used without side-chain protection or with minimal protection, making Val-Cit reagents structurally closer to the final drug form than Ala-Asn(Trt) reagents.
Part 2: Visualization of Pathways
Biological Cleavage & Release Pathway
The following diagram contrasts the activation pathways of the two linkers.
Caption: Comparative cleavage pathways. Note Ala-Asn's resistance to extracellular Elastase.
Part 3: Synthetic Protocols (The "Trt" Factor)
This section details how to handle the Ala-Asn(Trt) reagent, which is distinct from the ready-to-use nature of some Val-Cit precursors.
Protocol: Trityl Deprotection (Activation)
Context: You have conjugated Fmoc-Ala-Asn(Trt)-PAB to a payload (e.g., MMAE). You must remove the Trt group before or during the final cleavage from the resin (if solid phase) or as a specific step (if solution phase).
Reagents:
-
Triisopropylsilane (TIPS) - Scavenger
-
Dichloromethane (DCM)[6]
Step-by-Step Procedure:
-
Preparation: Dissolve the protected Linker-Payload intermediate in DCM (approx. 10 mL per gram).
-
Acidolysis: Add a cleavage cocktail of TFA:TIPS:DCM (50:2.5:47.5 v/v) .
-
Note: High concentration TFA is required to remove Trt from Asn effectively compared to simple Boc removal.
-
-
Incubation: Stir at room temperature for 30–60 minutes . Monitor via LC-MS for the mass shift (Loss of Trityl group: -243 Da).
-
Precipitation: Evaporate volatiles under reduced pressure. Precipitate the product using cold diethyl ether.
-
Purification: The resulting Ala-Asn-PAB-Payload is now hydrophilic and bioactive. Purify via Prep-HPLC (Reverse Phase C18).
Protocol: Comparative Cleavage Assay
Objective: Validate the enzyme specificity of your linker.
Materials:
-
Recombinant Human Cathepsin B (Sigma/R&D Systems)
-
Recombinant Human Legumain (Activated at pH 4.0)
Workflow:
-
Buffer Prep:
-
CatB Buffer: 25 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0.
-
Legumain Buffer: 50 mM Sodium Citrate, 1 mM DTT, pH 5.5.
-
-
Incubation:
-
Mix 10 µM ADC/Linker with 20 nM Enzyme in respective buffers.
-
Incubate at 37°C.
-
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min.
-
Quench: Add equal volume ice-cold Methanol/0.1% Formic Acid.
-
Analysis: Analyze Free Payload release via LC-MS/MS.
-
Success Metric: Ala-Asn should show <5% cleavage by CatB and >80% cleavage by Legumain. Val-Cit should show the inverse profile.
-
Part 4: Physicochemical & Stability Data[9]
The following table summarizes why one might switch from Val-Cit to Ala-Asn, despite the extra synthetic step of Trt removal.
| Property | Val-Cit-PAB | Ala-Asn-PAB (Post-Deprotection) | Impact on Development |
| Hydrophobicity | High (Citrulline urea is polar, but Val/PAB stack) | Low (Asn is highly hydrophilic) | Ala-Asn allows higher DAR (Drug-to-Antibody Ratio) with less aggregation. |
| Plasma Stability (Mouse) | Low (Susceptible to Ces1c esterase) | High (Resistant to Ces1c) | Ala-Asn provides more accurate efficacy data in murine xenograft models. |
| Neutrophil Elastase | Unstable (Cleaves Val-Cit bond) | Stable | Ala-Asn reduces risk of neutropenia in clinical trials. |
| Synthetic Ease | Moderate (Urea solubility issues) | High (Trt-protected form is very soluble in organic solvents) | Ala-Asn(Trt) is easier to conjugate chemically, but requires an extra deprotection step. |
Part 5: References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[9] Bioconjugate Chemistry. Link
-
Dall'Acqua, W., et al. (2021).[10] "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers." Bioconjugate Chemistry. Link
-
Tumey, L. N., et al. (2024). "A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers." Molecular Cancer Therapeutics. Link
-
Cheng, X., et al. (2018). "MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[11] Molecular Cancer Therapeutics. Link
-
BenchChem Technical Series. (2025). "An In-depth Technical Guide to the Ala-Ala-Asn-PAB Enzymatic Cleavage Site." BenchChem.[12] Link
Sources
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Legumain-cleavable peptide linkers for ADC research
Topic: Targeting the Tumor Microenvironment: A Technical Guide to Legumain-Cleavable Linkers in ADCs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Shift to Legumain
The efficacy of Antibody-Drug Conjugates (ADCs) relies heavily on the stability-release equilibrium of the linker.[1] While the Valine-Citrulline (Val-Cit) dipeptide—cleaved by Cathepsin B—has been the industry standard (e.g., Brentuximab vedotin), it faces limitations, including premature cleavage by extracellular carboxylesterases (Ces1C in rodent models) and neutrophil elastase.
This guide details the engineering of Legumain-cleavable linkers , specifically the Ala-Ala-Asn (AAN) motif. Legumain (Asparaginyl Endopeptidase, AEP) offers a superior therapeutic index due to its dual overexpression in both tumor cells and Tumor-Associated Macrophages (TAMs), coupled with strict substrate specificity (cleavage C-terminal to Asparagine) that is largely inactive at neutral physiological pH.
Part 1: Mechanistic Foundation & Biology
1.1 The Target: Legumain (AEP)
Legumain is a lysosomal cysteine protease.[2][3][4][5] Unlike Cathepsin B, which is ubiquitous, Legumain is highly upregulated in the Tumor Microenvironment (TME), particularly in M2-polarized macrophages that support tumor angiogenesis and metastasis.
-
Physiological Constraint: Legumain is synthesized as a zymogen (pro-legumain) and requires an acidic environment (pH < 6.0) for auto-activation.
-
ADC Implication: This pH-dependency renders Legumain linkers highly stable in the neutral pH of blood circulation (pH 7.4), significantly reducing off-target toxicity compared to Cathepsin-sensitive linkers.
1.2 Mechanism of Action Pathway
The following diagram illustrates the trafficking and activation pathway of a Legumain-targeted ADC.
Figure 1: The internalization and activation pathway of Legumain-cleavable ADCs. Note the critical pH-dependent activation step in the lysosome.
Part 2: Chemical Engineering of the Linker
2.1 The Tripeptide Motif: Ala-Ala-Asn (AAN)
While dipeptides like Asn-Asn exist, the tripeptide Ala-Ala-Asn is the most characterized substrate for Legumain in ADC applications.
-
P1 Site (Asn): Absolute requirement. Legumain cleaves the peptide bond immediately after the Asparagine residue.
-
P2/P3 Sites (Ala-Ala): These residues act as a spacer to reduce steric hindrance from the antibody and ensure optimal fitting into the enzyme's active site.
2.2 Self-Immolative Spacer (PABC)
Direct attachment of a bulky cytotoxic payload (like MMAE or Doxorubicin) to the Asn residue can sterically inhibit Legumain. Therefore, a p-aminobenzyl carbamate (PABC) spacer is inserted.[6][7]
-
Legumain cleaves the Asn-PABC amide bond.[8]
-
The resulting PABC-Payload intermediate undergoes a spontaneous 1,6-elimination , releasing CO₂, aza-quinone methide, and the free amine payload.[7]
Part 3: Experimental Protocols
Protocol 1: Chemical Synthesis of Mal-Ala-Ala-Asn-PABC-MMAE
Note: This protocol assumes standard Fmoc-SPPS (Solid Phase Peptide Synthesis) and solution-phase conjugation skills.
Reagents: Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, p-aminobenzyl alcohol (PAB-OH), Bis(4-nitrophenyl) carbonate, MMAE, Maleimide-NHS ester.
-
Peptide Assembly (SPPS):
-
Synthesize the protected tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH on 2-chlorotrityl chloride resin.
-
Cleave from resin using mild acid (1% TFA/DCM) to retain side-chain protection (Trt) while freeing the C-terminal carboxyl group.
-
-
PABC Introduction:
-
React the peptide free acid with PAB-OH (2 eq) using EEDQ (coupling agent) in DCM/MeOH (2:1) for 16h.
-
Result: Fmoc-Ala-Ala-Asn(Trt)-PAB-OH.
-
-
Activation:
-
React the intermediate with Bis(4-nitrophenyl) carbonate (3 eq) and DIEA (2 eq) in dry DMF. This creates the activated carbonate capable of reacting with the payload's amine.
-
-
Payload Conjugation:
-
Add MMAE (0.8 eq) and HOBt (catalytic) to the reaction mixture. Stir at RT for 24h.
-
Result: Fmoc-Ala-Ala-Asn(Trt)-PABC-MMAE.
-
-
Global Deprotection & Capping:
-
Remove Fmoc and Trt groups using 20% Piperidine in DMF followed by 95% TFA cocktail.
-
React the N-terminal amine with Maleimide-NHS ester (or Maleimidocaproyl-NHS) in PBS (pH 7.0) or DMF/DIEA to install the antibody-conjugation handle.
-
Final Product:Mal-Ala-Ala-Asn-PABC-MMAE .
-
Figure 2: Synthetic workflow for the generation of the Maleimide-AAN-PABC-MMAE linker-payload.
Protocol 2: Enzymatic Cleavage Assay (Validation)
To verify the specificity of your synthesized linker, you must compare cleavage rates against Recombinant Human Legumain (rhLegumain) and Cathepsin B.
Buffer Preparation:
-
Legumain Buffer: 50 mM Sodium Citrate, 50 mM NaCl, pH 5.5. Crucial: Add 2 mM DTT immediately before use to activate the cysteine active site.
-
Cathepsin B Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
Procedure:
-
Activation: Incubate rhLegumain (1 µg/mL) in buffer (pH 4.0) for 2 hours at 37°C to convert pro-enzyme to active form (autocatalytic activation).
-
Reaction: Dilute activated enzyme into Assay Buffer (pH 5.5). Add linker-payload substrate (10 µM).
-
Monitoring: Incubate at 37°C. Take aliquots at t=0, 15, 30, 60, 120 min.
-
Quenching: Stop reaction with equal volume of ice-cold Acetonitrile + 0.1% Formic Acid.
-
Analysis: Analyze via HPLC-MS. Monitor the disappearance of the parent peak and appearance of the free payload (MMAE).
Part 4: Comparative Data Analysis
The following table summarizes the performance differences between the industry-standard Val-Cit linker and the Legumain-cleavable AAN linker.
| Feature | Val-Cit (Cathepsin B)[3][5][6][7][8][9] | Ala-Ala-Asn (Legumain) | Implication |
| Primary Enzyme | Cathepsin B (Ubiquitous) | Legumain (Tumor/TAM specific) | AAN offers higher tumor specificity. |
| Plasma Stability (Human) | High (>90% at 24h) | Very High (>95% at 24h) | Both are stable in human plasma. |
| Plasma Stability (Mouse) | Unstable (Cleaved by Ces1C) | Stable | AAN is superior for murine pre-clinical models. |
| Neutrophil Elastase | Susceptible (Off-target toxicity) | Resistant | AAN reduces risk of neutropenia. |
| Mechanism | Amide hydrolysis | Amide hydrolysis | Similar release kinetics post-cleavage. |
References
-
Liu, C., et al. (2012). "Legumain: A promising target for tumor-associated macrophages." Cancer Research.
-
Bajjuri, K. M., et al. (2011). "The Legumain-targeted anticancer prodrugs." ChemMedChem.
-
Dall, E., & Brandstetter, H. (2016).[10] "Structure and function of legumain in health and disease." Biochimie.
-
Stern, H., et al. (2023). "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers." Bioconjugate Chemistry.
-
Wu, J., et al. (2016). "Legumain-cleavable linker-containing antibody-drug conjugates."[5][8] Molecular Pharmaceutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Legumain Promotes Gastric Cancer Progression Through Tumor-associated Macrophages In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
Deprotection of Trt group from Asparagine in ADC synthesis
Application Note: Optimized Deprotection of -Trityl Asparagine in ADC Linker Synthesis
Executive Summary
In the synthesis of Antibody-Drug Conjugates (ADCs), the purity of the linker-payload intermediate is critical for the therapeutic index (TI) of the final bioconjugate. Asparagine (Asn) is frequently incorporated into cleavable linkers (e.g., as part of hydrophilic spacers or enzymatic recognition motifs). The Trityl (Trt) group is the industry standard for protecting the amide side chain of Asn to prevent dehydration into toxic nitrile byproducts (cyanoalanine) during peptide coupling.
However, the removal of the Trt group from Asn is kinetically slower than from other residues (e.g., Ser, His) and generates a stable, highly reactive carbocation that must be scavenged to prevent irreversible alkylation of the payload or the linker itself. This guide details the mechanistic rationale, optimized protocols, and troubleshooting strategies for Asn(Trt) deprotection, specifically tailored for ADC linker-payload intermediates.
Mechanistic Insight & Critical Parameters
The Protection Rationale
Unprotected Asparagine is prone to dehydration during activation with carbodiimides (e.g., DIC/EDC) or uronium salts (e.g., HATU), leading to the formation of
The Deprotection Mechanism ( Acidolysis)
Deprotection occurs via an acid-catalyzed
-
Protonation: The ether-like oxygen (or nitrogen in this case) is protonated by TFA.
-
Cleavage: The C-N bond breaks, releasing the free Asn amide and the Trityl cation.
-
Scavenging: The
cation is an electrophilic species. Without a scavenger, it will re-alkylate nucleophilic residues (Trp, Tyr, Met) or the payload itself.[3] Triisopropylsilane (TIS) is the preferred scavenger, reducing the cation to the inert triphenylmethane ( ).
Visualization: Reaction Mechanism
Caption: Acid-catalyzed cleavage of Trityl group followed by hydride transfer from TIS to quench the reactive carbocation.
Experimental Protocols
Protocol A: Global Deprotection (Solid-Phase Synthesis)
Use this protocol when the Linker-Payload is being synthesized on resin (e.g., Rink Amide or 2-CTC).
Materials:
-
Scavengers: Triisopropylsilane (TIS), Ultrapure Water (
). -
Solvent: Dichloromethane (DCM), Diethyl Ether (cooled to -20°C).
The "Standard Cocktail" (Reagent K modified):
| Component | Volume % | Function |
|---|---|---|
| TFA | 95.0% | Acidolysis reagent |
| TIS | 2.5% | Primary Cation Scavenger (Critical for Trt) |
|
Procedure:
-
Preparation: Wash the peptidyl-resin (1.0 g) with DCM (
mL) to remove traces of DMF (basic DMF neutralizes TFA). Dry under nitrogen. -
Cocktail Addition: Add 10 mL of the freshly prepared Standard Cocktail to the resin.
-
Reaction: Shake at room temperature.
-
Standard Asn: 2–3 hours.[6]
-
N-Terminal Asn:Extend to 4–6 hours. (See Note 1).
-
-
Monitoring: The solution may turn yellow initially (Trityl cation chromophore).[7] It should fade as TIS scavenges the cation. If it remains bright yellow/orange, add an additional 1% TIS.
-
Precipitation: Filter the resin and collect the filtrate. Dropwise add the filtrate into 10-fold volume of ice-cold Diethyl Ether.
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet
with fresh ether.
Note 1 (The N-Terminal Effect): When Asn(Trt) is the N-terminal residue, the protonated
Protocol B: Solution-Phase Deprotection (Convergent Synthesis)
Use this protocol when a protected peptide fragment is being coupled to a payload (e.g., MMAE) in solution.
Context: Many payloads are acid-sensitive. If the payload cannot survive 95% TFA, the peptide must be deprotected before coupling to the payload. If the payload is stable (e.g., PBD dimers, some Auristatins), global deprotection can occur post-coupling.
Procedure:
-
Dissolve the Protected Linker-Payload (100 mg) in DCM (1 mL).
-
Add TIS (5 eq relative to Trt groups).
-
Add TFA dropwise to reach a final concentration of 50% (v/v) TFA/DCM.
-
Why dilute? 50% TFA is sufficient for Trt removal in solution phase while being milder on the payload than neat TFA.
-
-
Stir for 1 hour at RT.
-
Quench: Evaporate TFA/DCM on a rotary evaporator (bath < 30°C). Do not quench with base (risk of payload hydrolysis).
-
Purification: Immediately purify via Prep-HPLC (Reverse Phase, C18).
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Remediation |
| Mass Spec +242 Da | Incomplete Trt removal | Extend reaction time; Ensure TIS is fresh. |
| Mass Spec +53 Da | t-Butyl cation alkylation (if tBu used) | Use EDT (Ethanedithiol) if Cys is present. |
| Yellow Product | Trapped Trityl cation | Insufficient TIS. Re-dissolve and wash with ether.[8][9] |
| Low Yield (N-term Asn) | Steric/Electrostatic hindrance | Use Asn(Mtt) (Methyltrityl) instead of Trt; Mtt is hyper-acid-labile. |
Workflow Visualization: ADC Linker Synthesis
Caption: Workflow integration of Asn(Trt) deprotection within the broader ADC linker synthesis pipeline.
References
-
BenchChem. (2025).[3][8][10] Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from
-
National Institutes of Health (NIH). (2000). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group. PubMed. Retrieved from
-
Abzena. (n.d.). Custom Designed Linker-Payload Synthesis and Bioconjugation. Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Conjugation of Ala-Asn(Trt)-PAB Linkers to Antibodies
This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It addresses the specific challenges of utilizing the Ala-Asn(Trt)-PAB linker system—a legumain-cleavable moiety—and provides a high-fidelity protocol for its successful conjugation to monoclonal antibodies.
Executive Summary & Mechanistic Insight
The Ala-Asn-PAB linker is a protease-cleavable system designed to target Legumain (Asparaginyl Endopeptidase) , a lysosomal enzyme highly upregulated in solid tumors (e.g., breast, colon, prostate).[1] Unlike the ubiquitous Cathepsin B-cleavable linkers (e.g., Val-Cit), the Ala-Asn motif offers a distinct cleavage profile, potentially reducing off-target toxicity in normal tissues where Legumain expression is restricted.
The "Trityl" (Trt) Challenge: The precursor molecule often appears in catalogs as Ala-Asn(Trt)-PAB . The Trityl (Trt) group protects the Asparagine side-chain amide during peptide synthesis.[]
-
Critical Constraint: The Trt group is acid-labile and must be removed using Trifluoroacetic Acid (TFA) or similar acids.
-
The Trap: Antibodies degrade/precipitate in TFA. Therefore, you cannot couple the Trt-protected linker to the antibody and then deprotect. The Trt group must be removed at the Linker-Payload stage, prior to antibody conjugation.
Mechanism of Action:
-
Internalization: The ADC enters the tumor cell via receptor-mediated endocytosis.
-
Trafficking: Transport to the lysosome (pH ~5.0–5.5).[3]
-
Cleavage: Legumain recognizes the Asn residue and hydrolyzes the amide bond between Asn and the PAB spacer.[1]
-
Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing the free drug payload (e.g., MMAE, Doxorubicin).
Strategic Workflow Visualization
The following diagram outlines the mandatory sequence of events. Note the critical "Deprotection" step occurring before the antibody enters the system.
Figure 1: Critical path for Ala-Asn(Trt)-PAB utilization. The Trityl group must be removed during the small-molecule synthesis phase to avoid exposing the antibody to harsh acidic conditions.
Pre-Conjugation Protocol: Linker-Drug Preparation
Note: This phase converts the commercial reagent into a conjugation-ready species.
Objective: Synthesize Maleimidocaproyl-Ala-Asn-PAB-Payload (MC-Ala-Asn-PAB-Payload).
-
Drug Attachment: React Fmoc-Ala-Asn(Trt)-PAB-OH with the drug payload (e.g., via p-nitrophenyl carbonate activation of the PAB alcohol).
-
Global Deprotection (The "Trt" Step):
-
Treat the intermediate with 95% TFA / 2.5% TIPS / 2.5% Water for 1–2 hours.
-
Why: This removes the Trityl group from Asn. (Fmoc may be removed separately with piperidine depending on the specific synthesis route, but often Trt is removed last or concurrently if using Boc chemistry. If Fmoc is present, remove Fmoc first with 20% Piperidine/DMF, then attach Maleimide, then remove Trt with mild acid if the Maleimide is stable, or use a Boc-strategy).
-
Preferred Route: Use Boc-Ala-Asn(Trt)-PAB-OH. Attach Drug. Remove Trt/Boc with TFA.
-
-
Activation: React the free N-terminus amine with Maleimidocaproyl-oxysuccinimide ester (MC-OSu) in DMF with DIEA (pH ~8 equivalent).
-
Purification: Purify the final MC-Ala-Asn-PAB-Payload via RP-HPLC. Lyophilize.
-
Validation: Confirm Mass (LC-MS) and purity (>95%). Ensure no Trityl adducts remain (+242 Da mass shift).
-
Antibody Conjugation Protocol (Cysteine-Maleimide)
This protocol assumes the use of a standard IgG1 antibody and the MC-Ala-Asn-PAB-Payload synthesized above.
Materials:
-
Monoclonal Antibody (10 mg/mL in PBS, pH 7.4)
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT
-
Conjugation Buffer: PBS pH 7.2 + 1 mM EDTA (to prevent metal-catalyzed oxidation)
-
Organic Solvent: DMSO or DMA (anhydrous)
-
Purification: Sephadex G-25 (desalting) or Protein A/G
Step-by-Step Methodology:
Step 1: Partial Reduction of Interchain Disulfides To achieve a target Drug-to-Antibody Ratio (DAR) of ~4:
-
Dilute mAb to 5–8 mg/mL in Conjugation Buffer.
-
Add 2.5 to 3.0 molar equivalents of TCEP per mole of antibody.
-
Incubate at 37°C for 90 minutes (or 22°C for 2 hours) with gentle agitation.
-
Checkpoint: Do not purify away the TCEP if using TCEP (it does not react with maleimides rapidly). If using DTT, you must perform a buffer exchange (PD-10 column) to remove excess DTT before adding the linker.
Step 2: Conjugation Reaction
-
Dissolve the MC-Ala-Asn-PAB-Payload in anhydrous DMSO to a concentration of 10 mM.
-
Add the linker-drug solution to the reduced antibody.
-
Stoichiometry: Add 4.5 to 5.0 molar equivalents of linker-drug per mole of antibody (approx. 1.5x excess over free thiols).
-
Solvent Limit: Ensure the final DMSO concentration is ≤ 10% (v/v) to prevent antibody precipitation.
-
-
Incubate at 4°C for 1 hour or Room Temperature (22°C) for 30 minutes.
-
Quenching: Add excess N-acetylcysteine (NAC) (20 equivalents) to quench unreacted maleimides. Incubate for 15 mins.
Step 3: Purification & Polishing
-
Removal of Free Drug: Use a desalting column (e.g., Sephadex G-25) equilibrated with Formulation Buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).
-
Sterile Filtration: Pass through a 0.22 µm PVDF filter.
Key Reaction Parameters & Optimization
| Parameter | Recommended Condition | Scientific Rationale |
| pH | 7.0 – 7.4 | Optimizes maleimide specificity for thiols over lysines. pH > 8.0 increases hydrolysis of the maleimide ring. |
| Temperature | 4°C or 22°C | Lower temperature (4°C) slows kinetics but reduces aggregation. 22°C drives reaction to completion faster. |
| Organic Solvent | 5% – 15% DMSO/DMA | Solubilizes the hydrophobic Linker-Payload. Exceeding 15% risks mAb unfolding/precipitation. |
| Linker Excess | 1.5 – 2.0x per thiol | Ensures saturation of free cysteines without driving non-specific hydrophobic association. |
| Trityl Status | REMOVED | Non-negotiable. Trt must be absent before mAb contact. |
Quality Control & Validation
Every batch must be validated against these criteria:
-
Drug-to-Antibody Ratio (DAR):
-
Method: HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS (deglycosylated).
-
Target: Average DAR 3.5 – 4.5 (for standard reduction).
-
-
Aggregation:
-
Method: SEC-HPLC (Size Exclusion Chromatography).
-
Acceptance: >95% Monomer. Ala-Asn linkers can be hydrophobic; if aggregation is high (>5%), increase trehalose in formulation or reduce DAR target.
-
-
Free Drug:
-
Method: RP-HPLC on the final formulation (protein precipitation step required).
-
Acceptance: < 1% free drug.
-
References
-
Cheng, X., et al. (2018). MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity.[4] Molecular Cancer Therapeutics, 17(12), 2665-2675.[4] Available at: [Link]
-
Yuan, J., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry (ACS). Available at: [Link]
Sources
Technical Guide: Using Ala-Asn(Trt)-PAB in Legumain-Targeted Therapies
This guide outlines the technical application of Ala-Asn(Trt)-PAB (Alanine-Asparagine(Trityl)-p-aminobenzyl alcohol) as a critical intermediate in the synthesis of legumain-activatable prodrugs and Antibody-Drug Conjugates (ADCs).[1]
Part 1: Strategic Overview & Chemical Logic
The Target: Legumain (Asparaginyl Endopeptidase)
Legumain (AEP) is a lysosomal cysteine protease highly upregulated in solid tumors (breast, colon, prostate) and tumor-associated macrophages (TAMs).[2] Unlike other lysosomal enzymes (e.g., Cathepsin B), legumain exhibits strict specificity for hydrolysis of peptide bonds C-terminal to Asparagine (Asn) residues at acidic pH (pH < 6.0).
The Reagent: Ala-Asn(Trt)-PAB
This reagent is a cleavable linker precursor . Its design integrates three functional components:
-
Ala-Asn Dipeptide: The substrate recognition motif. The P1 site (Asn) is critical for legumain binding.[3] The P2 site (Ala) tunes the kinetics.
-
PAB (p-aminobenzyl) Spacer: A self-immolative spacer.[4][5] Legumain cannot cleave directly adjacent to bulky payloads (steric hindrance). The PAB spacer bridges the Asn and the payload. Upon enzymatic cleavage of the Asn-PAB amide bond, the PAB group spontaneously fragments (1,6-elimination), releasing the free payload.[5]
-
Trt (Trityl) Protection: A protecting group on the
-amide of Asparagine.[6]-
Why it is essential: During the chemical synthesis (specifically the activation of the PAB alcohol), the unprotected side chain of Asn can undergo dehydration to form a nitrile or cyclize to form a succinimide, destroying the linker. The Trityl group prevents these side reactions and is removed (deprotected) only in the final step.[6]
-
Part 2: Synthesis Protocol (Linker-Payload Conjugation)
Objective: Conjugate Ala-Asn(Trt)-PAB to an amine-containing cytotoxic payload (e.g., Doxorubicin, MMAE) via a carbamate linkage.
Phase A: Activation of the PAB Alcohol
The benzylic alcohol of the PAB group must be converted into an active carbonate to react with the payload's amine.
Reagents:
-
Starting Material: Fmoc-Ala-Asn(Trt)-PAB-OH
-
Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF or DCM
Protocol:
-
Dissolve Fmoc-Ala-Asn(Trt)-PAB-OH (1.0 eq) and Bis-PNP (2.0 eq) in anhydrous DMF under Nitrogen.
-
Add DIPEA (3.0 eq) dropwise.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS for the formation of the active carbonate (Fmoc-Ala-Asn(Trt)-PABC-PNP ).
-
Purification: Precipitate the product using cold diethyl ether/ethyl acetate (1:1). Centrifuge and wash the pellet to remove excess Bis-PNP.
Phase B: Payload Conjugation
Reagents:
-
Activated Linker: Fmoc-Ala-Asn(Trt)-PABC-PNP
-
Payload: Doxorubicin[7]·HCl (or similar amine-drug)
-
Catalyst: HOBt (optional, accelerates reaction)
Protocol:
-
Dissolve the Payload (1.0 eq) and Activated Linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq). If the drug is a salt (e.g., HCl), ensure enough base is added to free the amine.
-
Stir at RT for 24 hours in the dark (anthracyclines are light-sensitive).
-
Validation: LC-MS should show the mass of Fmoc-Ala-Asn(Trt)-PABC-Drug.
Phase C: Global Deprotection & Final Assembly
This step removes the Fmoc (N-term) and Trt (Side chain) groups to yield the active prodrug.
Critical Decision Point:
-
Route 1 (Small Molecule Prodrug): Remove Fmoc and Trt simultaneously if no targeting ligand is added.
-
Route 2 (ADC/SMDC): Remove Fmoc first -> Attach Targeting Ligand (e.g., Maleimide-Caproyl) -> Remove Trt last.
Protocol (Route 2 - Standard for Targeted Therapy):
-
Fmoc Removal: Treat conjugate with 20% Piperidine in DMF for 20 mins. Precipitate in cold ether.
-
Ligand Attachment: React the free N-terminal amine with Maleimide-PEG-NHS ester (to enable antibody conjugation).
-
Trt Removal (Final Step):
-
Dissolve the construct in TFA/H2O/TIPS (95:2.5:2.5 v/v).
-
Stir for 30–60 minutes. The Trt cation is scavenged by TIPS.
-
Note: Ensure the payload is stable in TFA. If using acid-sensitive payloads (e.g., hydrazones), use milder conditions (1% TFA in DCM) or optimized scavenger cocktails.
-
-
Final Purification: Preparative HPLC (Reverse Phase, C18). Lyophilize to obtain Mal-Ala-Asn-PABC-Drug .
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the specific cleavage pathway triggered by Legumain within the lysosome.
Caption: Figure 1: Legumain-mediated activation cascade of the Ala-Asn-PAB linker system.
Part 4: Experimental Validation Protocols
In Vitro Cleavage Assay
Verify that your synthesized linker is actually cleaved by legumain and not by other proteases.
Materials:
-
Recombinant Human Legumain (activated at pH 4.0).
-
Assay Buffer: 50 mM Sodium Citrate, 1 mM DTT, pH 5.5.
-
Control Enzyme: Cathepsin B (to check specificity).
Protocol:
-
Prepare a 10 mM stock of the prodrug in DMSO.
-
Dilute prodrug to 50 µM in Assay Buffer.
-
Add Legumain (final conc. 10 nM).
-
Incubate at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, 60, 120 min. Quench with acetonitrile containing 0.1% Formic Acid.
-
Analysis: Analyze by HPLC-UV or LC-MS.
-
Success Criteria: Disappearance of Prodrug peak and appearance of Free Payload peak.
-
Note: If you see the "Intermediate" (PAB-Drug) accumulating, the self-immolation is too slow (rare for PAB, but possible if pH is too low).
-
Plasma Stability Assay
Ensure the linker does not degrade prematurely in circulation.[8]
Protocol:
-
Incubate prodrug (10 µM) in pooled human plasma at 37°C.
-
Sample at 0, 4, 24, 48 hours.
-
Precipitate proteins with cold methanol.
-
Analyze supernatant by LC-MS.
-
Target: < 10% release of free drug over 24 hours.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield during Coupling | Asn side-chain interference | Ensure Trt protection is intact. Use fresh Bis-PNP. |
| Incomplete Trt Removal | Scavenger insufficiency | Increase TIPS concentration or reaction time. |
| Premature Cleavage in Plasma | Non-specific esterase activity | Legumain linkers are generally stable, but if observed, check for free drug impurities in the starting material. |
| Aggregation | Hydrophobicity of PAB/Payload | PEGylate the N-terminus (e.g., PEG4-Ala-Asn) to improve solubility. |
Part 6: References
-
BenchChem. An In-depth Technical Guide to the Ala-Ala-Asn-PAB Enzymatic Cleavage Site. BenchChem Technical Resources. Link
-
Miller, B. et al. (2021). The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities. National Institutes of Health (PMC). Link
-
MedChemExpress. Ala-Ala-Asn-PAB | ADC Linker Mechanism & Protocol. MedChemExpress Product Guides. Link
-
Yuan, L. et al. (2012).[2] Targeting Cell Surface Alpha(v)Beta(3) Integrin Increases Therapeutic Efficacies of a Legumain Protease-Activated Auristatin Prodrug.[2] Molecular Pharmaceutics.[2] Link
-
BroadPharm. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Product Information and Structure. BroadPharm Catalog.[9][10] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. MC-Ala-Ala-Asn(Trt)-OH | AxisPharm [axispharm.com]
- 7. A novel method for coupling doxorubicin to lactosaminated human albumin by an acid sensitive hydrazone bond: synthesis, characterization and preliminary biological properties of the conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Legumain cleavable linker for the release of Ultra-potent Glucocorticoids for immunosuppressive antibody-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 9. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 10. Fmoc-ala-ala-asn(trt)-pab, ADC linker, 1834515-99-9 | BroadPharm [broadpharm.com]
Application Note: Synthesis of Fmoc-Ala-Asn(Trt)-PAB-PNP Activated Esters for ADC Development
Executive Summary & Strategic Context
The synthesis of Fmoc-Ala-Asn(Trt)-PAB-PNP represents a critical workflow in the development of next-generation Antibody-Drug Conjugates (ADCs).[1] While Val-Cit and Val-Ala linkers have dominated the field, Asn-containing linkers (specifically the Ala-Asn and Ala-Ala-Asn motifs) have emerged as superior substrates for Legumain (Asparaginyl Endopeptidase) , a protease highly upregulated in solid tumor microenvironments.[1]
This guide details the synthesis of the activated carbonate intermediate.[2] The inclusion of the Trityl (Trt) protecting group on the Asparagine side chain is non-negotiable; it prevents the dehydration of the carboxamide to a nitrile (cyano-alanine) during the activation steps. The final p-Nitrophenyl (PNP) carbonate provides a stable yet reactive handle for quantifying and coupling amine-bearing cytotoxic payloads (e.g., MMAE, Doxorubicin).[1]
Key Technical Challenges Addressed
-
Aniline Nucleophilicity: Coupling the peptide C-terminus to p-aminobenzyl alcohol (PAB-OH) is difficult due to the low nucleophilicity of the aniline nitrogen.[1]
-
Asparagine Side-Reactions: Preventing aspartimide formation and dehydration during coupling.[1]
-
Carbonate Stability: The PNP-carbonate is moisture-sensitive and requires strictly anhydrous activation conditions.[1]
Retrosynthetic Analysis & Workflow
The synthesis is best approached via a convergent strategy, assembling the dipeptide acid first, followed by fragment coupling to the PAB spacer, and finally carbonate activation.
DOT Diagram: Synthetic Pathway
Figure 1: Convergent synthesis workflow for the Ala-Asn(Trt)-PAB-PNP linker.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Fmoc-Ala-Asn(Trt)-OH
Note: While SPPS (Solid Phase Peptide Synthesis) is possible, solution phase is preferred for scaling intermediates to ensure purity before the difficult PAB coupling.[1]
Reagents:
Protocol:
-
Dissolve H-Asn(Trt)-OH (1.0 eq) in DMF (0.2 M concentration).
-
Add DIPEA (2.0 eq) to deprotonate the carboxylic acid and amine.
-
Add Fmoc-Ala-OSu (1.1 eq) slowly to the stirring mixture.
-
Why OSu ester? It avoids the use of uronium coupling reagents (like HATU) at this stage, reducing the risk of epimerization and over-activation.
-
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS for consumption of Asn(Trt).
-
Workup: Acidify with 1M HCl (to pH 3) to precipitate the dipeptide acid. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield Target: >85%.
Phase 2: Coupling to PAB-OH (The Critical Step)
This step couples the carboxylic acid of the dipeptide to the aniline amine of p-aminobenzyl alcohol.
Reagents:
-
Fmoc-Ala-Asn(Trt)-OH (1.0 eq).[1]
-
p-Aminobenzyl alcohol (PAB-OH) (2.0 eq).[1]
-
EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.5 eq).[1]
-
Solvent: DCM/MeOH (2:1 ratio) or Anhydrous THF.[1]
Scientific Rationale (EEDQ vs. HATU): We utilize EEDQ for this specific coupling. Standard reagents like HATU or EDC/HOBt often lead to significant racemization of the Asn residue or low yields due to the poor nucleophilicity of the aniline. EEDQ proceeds via a mixed carbonic anhydride intermediate that reacts slowly but cleanly with anilines, preserving chirality.
Protocol:
-
Dissolve Fmoc-Ala-Asn(Trt)-OH (1.0 eq) and PAB-OH (2.0 eq) in anhydrous DCM/MeOH (2:1 v/v). The alcohol improves PAB solubility.
-
Add EEDQ (1.5 eq).
-
Stir in the dark at RT for 16–24 hours.
-
Checkpoint: Reaction kinetics are slow. Do not heat, as this promotes Trt cleavage or aspartimide formation.
-
-
Workup: Evaporate solvents. Triturate the residue with diethyl ether to remove excess PAB-OH and quinoline byproducts.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
-
Characterization: 1H NMR must show the benzylic protons of PAB (~4.5 ppm) and the diagnostic Trityl aromatic signals.
Phase 3: Activation with Bis(4-nitrophenyl) Carbonate (NPC)
This step converts the benzylic alcohol to the active PNP carbonate.
Reagents:
-
Fmoc-Ala-Asn(Trt)-PAB-OH (1.0 eq).[1]
-
Bis(4-nitrophenyl) carbonate (NPC) (3.0 eq).[1]
-
DIPEA (2.0 eq).[1]
-
Solvent: Anhydrous DMF or DCM.
Protocol:
-
Dry the starting material Fmoc-Ala-Asn(Trt)-PAB-OH thoroughly (high vacuum overnight).[1] Moisture will hydrolyze the NPC reagent.
-
Dissolve in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Add NPC (3.0 eq) followed by DIPEA (2.0 eq).[1]
-
Stir at RT for 2–4 hours.
-
Monitoring: TLC or HPLC will show the shift from the alcohol (more polar) to the carbonate (less polar).
-
-
Precipitation: Drop the reaction mixture slowly into cold diethyl ether/hexane (1:1). The product will precipitate as a white/off-white solid.
-
Purification: If necessary, rapid flash chromatography (Hexane/EtOAc). Note: Silica is slightly acidic; minimize contact time to prevent Trt loss.
Analytical Specifications (QC)
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white powder | Visual | Yellowing indicates free p-nitrophenol (hydrolysis).[1] |
| Purity | >95% | RP-HPLC (C18) | Gradient: 10-90% ACN/Water (0.1% TFA).[1] |
| Identity | Mass matches theoretical | LC-MS (ESI+) | Look for [M+H]+ and [M+Na]+.[1] |
| Trityl Integrity | Confirmed | 1H NMR | Multiplet at 7.1-7.4 ppm must be present.[1] |
| Active Content | >90% | UV Assay | Absorbance at 400nm after adding amine (releasing PNP).[1] |
Mechanism of Action (Biological Context)[1][2][6]
Understanding the downstream behavior of this linker validates the synthesis requirements.
DOT Diagram: Cleavage Pathway
Figure 2: Mechanism of drug release.[1] The Asn-PAB bond is cleaved by Legumain, triggering the PAB spacer to self-immolate and release the free drug.
Troubleshooting Guide
Issue: Low Yield in PAB Coupling
-
Cause: PAB-OH is a weak nucleophile; steric hindrance from Trityl group.[1]
-
Solution: Switch solvent to pure Pyridine or increase EEDQ equivalents to 2.0. Ensure the reaction runs for at least 24 hours.[5] Do not use heat.
Issue: Loss of Trityl Group
-
Cause: Exposure to acidic conditions during workup or silica chromatography.
-
Solution: Add 0.5% Triethylamine to the mobile phase during chromatography to neutralize silica acidity. Avoid TFA in HPLC mobile phases if collecting fractions (use Ammonium Bicarbonate instead).[1]
Issue: Product turns yellow during storage
-
Cause: Hydrolysis of the PNP ester releasing p-nitrophenol.
-
Solution: Store at -20°C under Argon. Ensure the product is lyophilized to absolute dryness before storage.
References
-
Legumain-cleavable Linkers: Miller, M. et al.[6][7] "Enzyme-Agnostic Screening of Peptide Linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry, 2023.[7] Link (Discusses Asn-containing dipeptides vs Val-Cit).[1]
-
PAB-PNP Chemistry: Dubowchik, G. M. et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates."[1] Bioconjugate Chemistry, 2002. Link (Foundational paper on PAB-PNP activation).[1]
-
EEDQ Coupling: Senter, P. D. et al. "Development of Antibody-Drug Conjugates." Annual Review of Medicine, 2013. (Overview of coupling strategies for aniline spacers).
-
Asn(Trt) Protection: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard reference for Trityl stability and handling).
-
BroadPharm Catalog: "Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP Data Sheet." (Commercial validation of the sequence). Link[1]
(Note: While specific "Ala-Asn" papers are rarer than "Val-Cit", the chemistry is derived directly from the Dubowchik protocols and Legumain-targeting research cited above.)[1]
Sources
- 1. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. preprints.org [preprints.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Module 1: Diagnostic Triage – Is it Cleavage or Degradation?
Welcome to the Peptide Linker Stability Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific stability challenges associated with Alanine-Asparagine (Ala-Asn) dipeptide linkers in plasma environments. While Ala-Asn is frequently selected for its hydrophilicity and specific lysosomal cleavage by Legumain (Asparaginyl Endopeptidase) , it presents unique stability risks distinct from the traditional Val-Cit linkers.[1][2][3]
Below is your troubleshooting dossier, designed to diagnose and resolve premature cleavage events.
Before modifying your chemistry, we must validate the nature of the "instability." In plasma, Ala-Asn linkers often suffer from Succinimide Formation (Deamidation) , which mimics cleavage in some assays or renders the linker inactive, rather than true enzymatic hydrolysis.
The Symptom: You observe a loss of the intact Antibody-Drug Conjugate (ADC) or peptide species in LC-MS. The Question: Is the peptide bond breaking (Hydrolysis), or is the side chain reacting (Chemical Degradation)?
Step 1: Mass Shift Analysis
Run your plasma-incubated sample through High-Resolution Mass Spectrometry (HRMS).
| Observation (∆ Mass) | Diagnosis | Mechanism |
| -17.03 Da | Succinimide Formation | Cyclization of Asn side chain. Not cleavage, but a precursor to failure. |
| +0.98 Da | Deamidation | Hydrolysis of the Succinimide ring to Asp or IsoAsp. |
| Large Mass Loss | True Cleavage | Enzymatic hydrolysis releasing the payload/fragment. |
Module 2: Troubleshooting True Enzymatic Cleavage
If you confirmed True Cleavage (release of free payload) in plasma, the Ala-Asn motif is being recognized by circulating proteases. While Legumain is primarily lysosomal, it can be secreted in tumor microenvironments or by macrophages, and other plasma proteases (e.g., thrombin, plasmin) may cross-react if the linker is accessible.
Issue A: Non-Specific Proteolysis
-
Root Cause: The Ala-Asn dipeptide, while specific, lacks sufficient steric bulk to prevent access by promiscuous plasma proteases compared to bulkier linkers like Val-Cit.
-
The Fix: P3 Position Engineering The residue preceding Ala (the P3 position) dictates protease accessibility.
-
Protocol: Introduce an acidic residue (Glutamic Acid) or a D-amino acid at P3.
-
Rationale: Legumain tolerates P3 modification, but plasma serine proteases are often repelled by negative charges or unable to process D-stereoisomers.
-
Issue B: Species-Specific Esterase Activity
-
Root Cause: If you are testing in Mouse Plasma , you may be seeing artifacts caused by Carboxylesterase 1c (Ces1c) . While Ala-Asn is generally more stable than Val-Cit in mice, the PABC (para-aminobenzyl carbamate) spacer often used with it is a known substrate for murine esterases.
-
The Fix:
-
Switch Species: Verify stability in Human or Cynomolgus monkey plasma. If stable there, the mouse data is an artifact.
-
Chemical Knockout: Add a specific esterase inhibitor (e.g., BNPP) to the mouse plasma assay. If stability is restored, the issue is the mouse model, not your clinical candidate.
-
Module 3: Troubleshooting Chemical Instability (Succinimide/Deamidation)
This is the most common "silent killer" of Asn-based linkers. The Asn side chain attacks the backbone amide nitrogen of the following residue (P1'), forming a cyclic succinimide. This effectively "locks" the linker or leads to heterogeneity.
Mechanism Visualization
The following diagram illustrates the competing pathways of stable transport vs. premature degradation.
Figure 1: The degradation pathway of Asparagine linkers.[4] Note that succinimide formation competes with the desired enzymatic cleavage.
The Fix: Conformational & Sequence Anchoring
-
Optimize the P1' Residue: The residue after Asn (P1') critically influences succinimide formation rates.
-
Avoid: Glycine (Gly) at P1'. It offers zero steric hindrance, accelerating cyclization.
-
Prefer: Sterically bulky residues or PABC spacers that are electronically tuned to reduce the nucleophilicity of the backbone nitrogen.
-
-
Buffer Control (Ex Vivo): Ensure your plasma stability assay buffers are strictly pH 7.4. If your storage or processing buffer drifts > pH 8.0, deamidation accelerates exponentially.
Module 4: Validated Experimental Protocol
To rigorously assess stability, use this self-validating protocol.
Protocol: Differential Plasma Stability Assay
Materials:
-
Pooled Human Plasma (Lithium Heparin).
-
Pooled Mouse Plasma (for species cross-check).
-
Legumain Inhibitor (optional control).
-
LC-MS/MS system.[5]
Steps:
-
Preparation: Spike the Ala-Asn construct into plasma at 10 µM.
-
Incubation: Aliquot into triplicates. Incubate at 37°C.
-
Sampling: Harvest aliquots at T=0, 4h, 24h, 48h, 72h.
-
Quenching: Immediately precipitate proteins with ice-cold Acetonitrile (containing internal standard) to stop all enzymatic activity. Crucial: Do not just freeze; enzymes can react during slow thawing.
-
Analysis: Analyze supernatant via LC-MS.
-
Data Processing: Plot % Remaining of Parent. Monitor for specific transitions:
-
Parent Mass (M)
-
Succinimide (M - 17)
-
Free Payload (Cleavage Product)
-
Decision Matrix Table:
| Result | Interpretation | Action Plan |
| Stable in Human, Unstable in Mouse | Esterase Artifact | Proceed with Human data; use BNPP inhibitor for mouse studies. |
| Unstable in Both (Free Payload) | Proteolytic Cleavage | Modify P3 position (e.g., add Glu) to block non-specific proteases. |
| Unstable in Both (-17 Da shift) | Chemical Deamidation | Change P1' residue or rigidify linker conformation. |
Frequently Asked Questions (FAQs)
Q1: Why does my Ala-Asn linker show cleavage in control buffers (PBS) without plasma? A: This is almost certainly not cleavage , but deamidation. At pH 7.4, Asn can spontaneously form succinimide. Check your mass spectrum. If you see a -17 Da or +1 Da shift, it is chemical degradation, not hydrolysis. Store your stock solutions at pH 5.0–6.0, where deamidation is minimized, and only expose to pH 7.4 during the actual experiment.
Q2: Can I use D-Alanine (d-Ala) instead of L-Alanine to prevent cleavage? A: Use caution. While d-Ala at the P2 position (d-Ala-Asn) will likely stop non-specific plasma proteolysis, it may also abolish recognition by Legumain in the lysosome. Legumain is stereospecific. You must validate that your lysosomal release efficiency remains high (>80% in 24h) with the D-isomer before adopting it.
Q3: How does Ala-Asn compare to Val-Cit in terms of hydrophobicity and aggregation? A: Ala-Asn is significantly more hydrophilic. Val-Cit linkers often require PEG masks to prevent aggregation of hydrophobic payloads (like MMAE). Ala-Asn linkers can often support high Drug-to-Antibody Ratios (DAR 8) with less aggregation, provided the chemical stability (deamidation) is managed.
References
-
Dall'Acqua, W. F., et al. (2006). Antibody engineering for increased stability and reduced deamidation. Methods, 36(1), 43-60.
-
Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062.
-
Elgersma, R. C., et al. (2016). Design of a Legumain-Cleavable Peptide Linker for Antibody-Drug Conjugates. Molecular Pharmaceutics, 13(11), 3707-3717.
-
Jain, N., et al. (2017).[6] Current ADC Linker Chemistry. Pharm Res, 32, 3526–3540.
-
Balamkundu, S., & Liu, C. F. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.[2][3][6][7][8][][10] Molecules, 28(22), 7626.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ala-Asn(Trt)-PAB Linker Synthesis
Executive Summary
You are synthesizing an Ala-Asn(Trt)-PAB intermediate. This is a specialized legumain-cleavable linker , distinct from the standard Cathepsin B-cleavable (Val-Cit) linkers.[1] The primary yield bottleneck in this synthesis is the formation of the amide bond between the Asparagine (Asn) C-terminus and the Para-aminobenzyl alcohol (PAB) aniline group.
This guide addresses the three critical failure points:
-
Low coupling efficiency due to the weak nucleophilicity of the PAB aniline.
-
Racemization of the Asn residue during activation.
-
Aspartimide formation (side reaction) during Fmoc deprotection.
Module 1: The Critical Coupling (Asn to PAB)
Q: Why is my yield low (<40%) when coupling Fmoc-Asn(Trt)-OH to PAB-OH using HATU/DIPEA?
A: The use of HATU/DIPEA is often too aggressive for the PAB system and leads to rapid racemization and side reactions before the slow-reacting aniline can couple.
The Solution: Switch to EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline). The aniline amine on PAB is a weak nucleophile. Standard "fast" coupling reagents (HATU, HBTU) activate the carboxylic acid so quickly that if the amine doesn't attack immediately, the activated ester decomposes or racemizes. EEDQ generates a mixed carbonic anhydride intermediate that reacts slower but is highly specific for the aniline, significantly suppressing racemization.
Optimized Protocol (EEDQ Method):
-
Stoichiometry: 1.0 eq Fmoc-Asn(Trt)-OH : 1.5 eq PAB-OH : 2.0 eq EEDQ.
-
Solvent: 2:1 DCM:MeOH (Methanol helps solubilize PAB-OH) or anhydrous THF. Avoid DMF if possible to simplify workup, though NMP is acceptable for solubility.
-
Conditions: Stir at room temperature for 16–24 hours . Do not add base (DIPEA/TEA); EEDQ does not require it.
-
Workup: Evaporate solvent, precipitate in diethyl ether.
Q: How do I confirm I haven't racemized the Asparagine?
A: Asn racemization destroys the legumain cleavage specificity.
-
Check: Use Chiral HPLC or Marfey’s method analysis on a hydrolyzed aliquot.
-
Target: <5% D-Asn isomer.
-
Correction: If racemization persists even with EEDQ, ensure your reaction temperature never exceeds 25°C and protect the reaction from light (PAB is light-sensitive).
Module 2: Chain Elongation & Deprotection
Q: I see a "M-18" mass peak during Fmoc deprotection of Fmoc-Asn(Trt)-PAB. What is this?
A: This is the Aspartimide side product (loss of H₂O). Even with Trityl (Trt) protection, the Asn side chain can attack the backbone amide under basic conditions (piperidine), forming a succinimide ring. This is irreversible and terminates the chain.
Prevention Strategy:
-
Avoid Standard Piperidine: Do not use 20% Piperidine/DMF.
-
Use DBU/Piperidine Mix: Use 2% DBU + 2% Piperidine in DMF for shorter deprotection times (2 x 5 mins).
-
Acidic Modifier: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. The acidity suppresses the amide anion formation required for aspartimide cyclization.
Module 3: Visualizing the Workflow
The following diagram outlines the optimized synthesis pathway and decision logic for troubleshooting.
Caption: Figure 1. Optimized synthetic pathway for Ala-Asn-PAB, highlighting the EEDQ coupling preference and aspartimide mitigation strategies.
Module 4: Troubleshooting & FAQ
Common Failure Modes Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Asn-PAB step) | Steric hindrance of Trityl group + weak PAB nucleophile. | Switch to EEDQ (2 eq). Increase reaction time to 24h. Use DCM/MeOH (2:1) to ensure PAB solubility. |
| Product precipitates early | Hydrophobicity of Trt group. | Use NMP (N-Methyl-2-pyrrolidone) as a cosolvent. It solubilizes hydrophobic peptides better than DMF.[2] |
| M-18 Peak (Mass Spec) | Aspartimide formation during Fmoc removal.[3] | Add 0.1M HOBt to your deprotection solution. Avoid long exposure to bases.[4] |
| Double Peak (HPLC) | Racemization of Asn. | Lower coupling temp to 0°C initially. Avoid DIPEA/TEA during PAB coupling. |
| PAB-Carbonate Hydrolysis | Moisture contamination during activation. | When activating PAB-OH to PAB-PNP (carbonate), use Bis(p-nitrophenyl) carbonate and strictly anhydrous Pyridine/DCM. |
Q: Can I use Fmoc-Asn(Trt)-OH in Solid Phase Peptide Synthesis (SPPS) for this?
A: Generally, no . The PAB group is usually attached in solution phase after the peptide is cleaved, OR the peptide is built off a PAB-functionalized resin (which is rare and expensive).
-
Recommended Route: Solution phase synthesis.
Q: How do I store the intermediate?
A: The PAB alcohol is sensitive to oxidation. Store the Fmoc-Ala-Asn(Trt)-PAB-OH intermediate as a solid at -20°C under Argon . If the PAB is already activated (e.g., PAB-PNP carbonate), use immediately for conjugation if possible, as the carbonate hydrolyzes rapidly in moisture.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. (Establishes the foundational chemistry for PAB linkers and EEDQ coupling).
-
Cheng, X., et al. (2018). "MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[7] Molecular Cancer Therapeutics. (Details the use of Ala-Ala-Asn-PAB legumain-cleavable linkers).
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Technical grounding for EEDQ vs. HATU mechanisms).
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)." (Reference for Aspartimide mitigation strategies).
Sources
Technical Support Center: Ala-Asn Linker Synthesis & Attachment
Topic: Overcoming Steric Hindrance in Ala-Asn (Alanine-Asparagine) Linker Attachment Ticket ID: #SPPS-AAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Ala-Asn Challenge
The Ala-Asn (AN) and Ala-Ala-Asn (AAN) motifs are critical cleavable linkers in Antibody-Drug Conjugates (ADCs), specifically designed for lysosomal cleavage by legumain (asparaginyl endopeptidase) [1, 2].
While Alanine is sterically small, the Asparagine (Asn) residue presents a dual challenge during synthesis:
-
Steric Bulk from Protection: The standard Trityl (Trt ) protecting group on the Asn side chain is massive (
), creating a "steric umbrella" that shields the N-terminal amine, making the subsequent coupling of Alanine difficult. -
Aggregation: Asn-rich sequences are prone to
-sheet formation (aggregation) on the solid phase, effectively removing the growing chain from the solution phase and preventing reaction [3].
This guide provides field-proven protocols to overcome these barriers, distinguishing between true steric hindrance and side reactions (like aspartimide formation) that mimic steric failure.
Diagnostic Workflow
Before altering your protocol, use this decision tree to pinpoint the specific failure mode.
Figure 1: Diagnostic logic for distinguishing steric hindrance from side reactions in Ala-Asn synthesis.
Technical Solutions & Protocols
Issue A: True Steric Hindrance (The Trityl Blockade)
When coupling Fmoc-Ala-OH onto H-Asn(Trt)-Resin, the Trityl group blocks the approach of the incoming activated Alanine. Standard carbodiimides (DIC/Oxyma) often fail here.[1]
The Fix: High-Power Activation with Chaos We must use a stronger coupling reagent (HATU) and disrupt the internal structure of the resin-bound peptide.
Optimized Protocol: The "Power-Couple" Method
| Parameter | Standard Condition | Optimized Ala->Asn Condition | Rationale |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU / HOAt (1:1) | HATU is more reactive (7-azabenzotriazole) and faster at sterically hindered sites [4]. |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) | TMP is a weaker, more sterically hindered base, reducing racemization risk while maintaining pH [5]. |
| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP swells the resin better; DMSO disrupts |
| Temperature | RT (25°C) | 50°C (Microwave) | Heat provides the kinetic energy to overcome the Trityl steric barrier. Do NOT exceed 50°C to avoid Asp degradation. |
| Time | 60 min | 2 x 20 min (Double Couple) | Fresh reagents prevent "dead" active esters from blocking the site. |
Step-by-Step Procedure:
-
Swell: Wash resin with DMF (
) and NMP ( ). -
Activate: Dissolve Fmoc-Ala-OH (5 eq) and HATU (4.9 eq) in NMP. Add DIPEA (10 eq) immediately before addition to resin.
-
Note: Do not pre-activate for >2 mins; HATU active esters hydrolyze or racemize quickly.
-
-
Couple: Add to resin. Microwave at 25W, max temp 50°C for 20 mins.
-
Drain & Repeat: Drain and repeat step 2-3 with fresh reagents.
-
Cap: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Issue B: The "Aspartimide" Trap (False Steric Hindrance)
Users often report "low coupling efficiency" when the actual issue is the destruction of the Asn residue itself. Under basic conditions (Piperidine deprotection), the Asn side chain attacks the backbone amide, forming a cyclic aspartimide (M-18 Da). This ring can then reopen to form
The Fix: Acidic Deprotection Buffering You must suppress the ionization of the amide nitrogen during Fmoc removal.
Protocol Modification:
-
Reagent: Replace standard 20% Piperidine/DMF with 20% Piperidine / 0.1M HOBt / DMF .
-
Mechanism: HOBt acts as an acidic buffer, keeping the amide protonated and preventing the nucleophilic attack that forms the ring.
-
Impact: Increases yield of linear, correct sequence by >30% in Asn-Gly or Asn-Ala sequences.
Issue C: Attaching the Linker to Payload (e.g., AAN-PABC-MMAE)
Attaching the C-terminus of Asn to a bulky payload (like PABC-MMAE) is the ultimate steric challenge. The Asn carboxyl is hindered, and the payload is often massive.
The Fix: EEDQ or Mixed Anhydride Standard uronium salts (HATU) can cause rapid racemization of the C-terminal Asn during this slow coupling.
Recommended Workflow:
-
Reagent: EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).
-
Why? EEDQ activates the carboxyl group slowly, minimizing the high-energy intermediate that leads to racemization, while effectively coupling to sterically hindered amines (like PABC-aniline derivatives) over long reaction times (24-48h).
-
Alternative: Use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C for rapid, clean activation if EEDQ is too slow.
Frequently Asked Questions (FAQs)
Q: Why is my Ala-Asn coupling yield low even with HATU? A: Check your resin loading. Asn(Trt) is bulky. If your resin loading is high (>0.6 mmol/g), the growing chains are too close, and the Trityl groups are physically colliding (inter-chain steric hindrance). Switch to a low-loading resin (0.2–0.3 mmol/g) to give the chains space to breathe.
Q: Can I use pseudoproline dipeptides for Ala-Asn? A: Pseudoprolines are excellent for Ser/Thr/Cys, but not available for Ala-Asn. However, you can use dimethoxybenzyl (Dmb) backbone protection on the Alanine or Glycine preceding the Asn to disrupt aggregation, though this is a more advanced strategy.
Q: I see a +17 Da peak in my mass spec. Is this steric hindrance? A: No, that is likely hydrolysis of the active ester or the final amide. Ensure your DMF is anhydrous (<0.03% water). Old DMF breaks down into dimethylamine, which can also cause termination.
References
-
BenchChem. (2025).[1][2] The Discovery of Ala-Ala-Asn as a Pro-drug Moiety: A Technical Guide to Legumain-Activated Cancer Therapy.
-
Miller, B. et al. (2021).[3] Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. Bioconjugate Chemistry.
-
Paradisio, A. et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.
-
BenchChem. (2025).[1][2] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
A Senior Application Scientist's Guide to the NMR Characterization of Ala-Asn(Trt)-PAB Intermediates
Introduction: The Critical Role of Intermediate Characterization in Advanced Therapeutics
In the development of sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs), the precise chemical structure of every component is paramount. The Ala-Asn(Trt)-PAB moiety represents a common intermediate, combining a dipeptide unit (Alanine-Asparagine) with a self-immolative p-aminobenzyl (PAB) linker. The asparagine side chain is protected by a bulky trityl (Trt) group to prevent unwanted side reactions during synthesis.[1][2][3] Verifying the structural integrity of this intermediate is not merely a quality control checkpoint; it is a foundational requirement to ensure predictable linker cleavage, controlled drug release, and ultimately, the therapeutic efficacy and safety of the final conjugate.[4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive view of molecular structure in solution at the atomic level.[6][7][8] This guide provides a comparative analysis of NMR methodologies for the unambiguous characterization of Ala-Asn(Trt)-PAB intermediates, grounded in the principles of scientific integrity and field-proven experience.
The Analytical Challenge: Deconvoluting a Complex Molecular Signature
Characterizing the Ala-Asn(Trt)-PAB intermediate presents a unique set of NMR challenges. The molecule contains distinct but potentially overlapping proton environments: the aliphatic residues of Ala and Asn, the aromatic systems of the PAB linker and the massive Trityl group, and multiple amide protons. Simple one-dimensional (1D) ¹H NMR, while useful for a preliminary check, is often insufficient for complete, unambiguous assignment due to signal crowding, especially in the aromatic and backbone regions. A multi-dimensional approach is therefore not just recommended, but essential for robust, self-validating characterization.
Comparative Analysis of NMR Methodologies
A hierarchical approach, layering information from simple 1D experiments to more complex 2D correlation spectra, provides the most efficient and reliable path to structural confirmation.
One-Dimensional ¹H NMR: The Initial Survey
The 1D ¹H NMR spectrum serves as a rapid, initial assessment. It allows for the verification of the presence of key functional groups by integrating proton signals.
-
Strengths: Fast acquisition, provides a general fingerprint, and allows for straightforward integration to determine the relative ratios of different proton types (e.g., aliphatic vs. aromatic).
-
Limitations: Significant signal overlap is expected, particularly in the aromatic region (7.0-8.0 ppm) where dozens of protons from the Trityl and PAB groups resonate, and in the backbone Hα/Hβ region (3.5-5.0 ppm). This makes definitive assignment of individual protons nearly impossible.[9]
Two-Dimensional Correlation Spectroscopy (2D-NMR): Achieving Unambiguous Assignment
2D-NMR techniques are indispensable for resolving the ambiguities of the 1D spectrum by spreading the correlations into a second dimension.[6][9][10]
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is the workhorse for mapping out direct neighbor relationships.
-
Application: Excellent for tracing the connectivity within a single amino acid residue, for example, from the amide proton (NH) to the alpha-proton (Hα) and then to the beta-protons (Hβ). For Ala, this would show a cross-peak between the Hα and the Hβ methyl protons. For the PAB linker, it can confirm the coupling between the ortho and meta protons on the aromatic ring.
-
Causality: By establishing these direct connections, COSY provides the first layer of definitive residue identification.
The TOCSY experiment is a powerful extension of COSY. It reveals correlations between all protons within a coupled spin system, not just direct neighbors.[6][9]
-
Application: This is the key experiment for identifying entire amino acid spin systems. For instance, a single cross-peak from an amide proton in the TOCSY spectrum can reveal the signals for its corresponding Hα and all its Hβ protons. This allows for the clear differentiation of the complete Alanine spin system (NH-Hα-Hβ) from the Asparagine spin system (NH-Hα-Hβ₂-Hβ₃-side chain NH₂).
-
Causality: TOCSY is often the most critical experiment for peptide intermediate analysis because it groups protons by their residue of origin, dramatically simplifying the assignment process.[11]
The ¹H-¹³C HSQC experiment correlates protons directly to the carbon atoms to which they are attached.
-
Application: HSQC is invaluable for resolving signal overlap. Even if two proton signals are degenerate in the ¹H spectrum, they are often attached to carbons with different chemical shifts. This experiment provides an orthogonal dimension of information, confirming assignments made from COSY and TOCSY and providing the ¹³C chemical shifts, which are also highly sensitive to the chemical environment.
-
Causality: This ¹H-¹³C correlation provides a self-validating check on the proton assignments. The characteristic ¹³C chemical shifts for Cα, Cβ, and aromatic carbons add an extra layer of confidence to the structural elucidation.
Key Structural Moieties and Their NMR Signatures
The Ala-Asn(Trt)-PAB intermediate has several distinct regions, each with a characteristic NMR fingerprint.
Caption: Key functional groups within the Ala-Asn(Trt)-PAB intermediate.
Data Summary: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shift regions for the key protons in a typical deuterated solvent like DMSO-d₆. Solvent choice can significantly influence chemical shifts, especially for exchangeable amide and hydroxyl protons.[12][13][14][15]
| Moiety | Proton(s) | Expected δ (ppm) in DMSO-d₆ | Typical Multiplicity | Key TOCSY Correlations |
| Alanine | NH | ~8.1 - 8.4 | d | Hα, Hβ |
| Hα | ~4.1 - 4.4 | m | NH, Hβ | |
| Hβ (CH₃) | ~1.2 - 1.4 | d | Hα, NH | |
| Asparagine | NH | ~8.2 - 8.5 | d | Hα, Hβ₂, Hβ₃, Side-chain NH |
| Hα | ~4.4 - 4.7 | m | NH, Hβ₂, Hβ₃, Side-chain NH | |
| Hβ₂, Hβ₃ | ~2.5 - 2.8 | m | Hα, NH, Side-chain NH | |
| Side-chain NH | ~8.0 - 8.3 | s | Hα, NH, Hβ₂, Hβ₃ | |
| Trityl (Trt) | Aromatic | ~7.1 - 7.4 | m | None |
| PAB Linker | NH | ~9.8 - 10.2 | s | Aromatic H |
| Aromatic (ortho to NH) | ~7.5 - 7.7 | d | Aromatic H (meta to NH) | |
| Aromatic (meta to NH) | ~7.0 - 7.2 | d | Aromatic H (ortho to NH) | |
| CH₂ | ~4.3 - 4.5 | d | OH | |
| OH | ~5.0 - 5.3 | t | CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[16] 'd' = doublet, 't' = triplet, 'm' = multiplet, 's' = singlet.
Experimental Workflow and Protocol
A robust and self-validating workflow is crucial for generating high-quality, reproducible data.
Caption: Recommended workflow for NMR characterization of peptide intermediates.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Ala-Asn(Trt)-PAB intermediate. The higher concentration is beneficial for 2D NMR experiments, which are less sensitive than 1D experiments.[17]
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many peptides and linkers, and its water peak does not interfere with most signals. Crucially, it slows the exchange of amide protons with water, making them easier to observe.[12]
-
Vortex the sample until fully dissolved and transfer it to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Shimming:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape. This is critical for resolving fine coupling patterns.
-
-
1D ¹H Acquisition:
-
Acquire a standard 1D ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Rationale: This spectrum provides the initial overview and is used to set the spectral width and pulse calibration for subsequent 2D experiments.
-
-
2D TOCSY Acquisition:
-
Set up a 2D TOCSY experiment (e.g., dipsi2esgpph pulse program).
-
Use a mixing time of 60-80 ms.
-
Rationale: This mixing time is optimal for transferring magnetization throughout the entire spin systems of the amino acid residues, allowing for their complete identification.[17]
-
-
2D COSY Acquisition:
-
Set up a standard 2D COSY experiment (e.g., cosygpppqf).
-
Rationale: This experiment complements the TOCSY by definitively showing only the direct (2-3 bond) coupling partners, which helps in the step-by-step assignment process.
-
-
2D ¹H-¹³C HSQC Acquisition (Recommended):
-
Set up a 2D HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Ensure the ¹³C spectral width covers the expected range for both aliphatic and aromatic carbons (~10-170 ppm).
-
Rationale: This provides an orthogonal dataset that is crucial for resolving any ambiguities in the proton spectra and adds a high degree of confidence to the final assignments.[7]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform phase and baseline corrections.
-
Begin analysis with the TOCSY spectrum. Identify the amide (NH) proton signals (~8-10 ppm). From each NH cross-peak, trace a vertical line to identify all protons belonging to that residue's spin system.
-
Use the characteristic patterns (e.g., the Hα-Hβ doublet/quartet for Ala) to assign each spin system to a specific residue.
-
Use the COSY spectrum to confirm direct connectivities (e.g., NH to Hα, Hα to Hβ).
-
Correlate the assigned protons to their carbons using the HSQC spectrum.
-
Identify the characteristic signals for the PAB linker (aromatic AA'BB' system, CH₂-OH) and the large, broad aromatic signal for the Trityl group.
-
Conclusion
The unambiguous structural characterization of synthetic intermediates like Ala-Asn(Trt)-PAB is a non-negotiable step in modern drug development. While 1D ¹H NMR offers a preliminary glance, it lacks the resolving power for a confident assignment. A comprehensive, multi-dimensional NMR approach, centered around the ¹H-¹H TOCSY experiment and strongly supported by COSY and ¹H-¹³C HSQC, provides a robust, self-validating system for characterization. This methodical workflow, which moves from broad assessment to fine-detail correlation, ensures the structural integrity of the intermediate, thereby safeguarding the quality and predictability of the final therapeutic product.
References
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-29.
-
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
-
News-Medical. (2025). A case study on the analysis of exenatide using NMR spectroscopy.
-
Lecoq, L., et al. (2021). Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations. Molecular Pharmaceutics, 18(7), 2549–2564.
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
-
Wang, Y., et al. (2019). 2D NMR analysis of the binding of peptide-drug conjugates to EphA2. ResearchGate.
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 18). YouTube.
-
Dialnet. (2020). Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications.
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Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 795-810.
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Vaynberg, J., et al. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PeerJ, 4, e2362.
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Ismael, S., et al. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 13(1), 123-130.
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Fields, G. B. (2005). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
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Searle, M. S. (1994). Peptide Structure Determination by NMR. Springer Nature Experiments.
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Dittami, J. P. (2014). Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates. Digital WPI.
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BOC Sciences. (n.d.). Fmoc-Ala-Ala-Asn(Trt)-PAB (CAS 1834515-99-9).
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Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1769, 13–28.
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Hida, M., et al. (2011). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base... ResearchGate.
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Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
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Suami, T., et al. (1976). The ¹H Nuclear Magnetic Resonance Spectra of the Peracetylated Derivatives of the Tritylated Sucroses. Bulletin of the Chemical Society of Japan, 49(6), 1655-1658.
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Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry.
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MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis.
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Howlett, G. J. (2011). NMR in Peptide Drug Development. Springer Nature Experiments.
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AAPPTec. (n.d.). Peptides.
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
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Wilson, A., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Chemical Science, 13(23), 6746-6765.
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Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemical Research.
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Keating, C. D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
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Precise PEG. (n.d.). Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB.
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Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Chemical Science.
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La-o-vorakiat, C., et al. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. Journal of the American Chemical Society.
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Afonin, S. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
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Schmaljohann, J., et al. (2015). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 20(8), 15245–15264.
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Chen, Y., et al. (2026). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Request PDF.
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Comparative Stability Analysis: Ala-Asn(Trt)-PAB vs. Hydrazone Linkers in Antibody-Drug Conjugate Development
A Senior Application Scientist's Guide to Balancing In-Circulation Stability and Target-Specific Payload Release
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine.[1][2] The efficacy and safety of these complex biomolecules are not solely dependent on the antibody's specificity or the payload's potency; they are critically dictated by the linker connecting them.[3] An ideal linker must be a master of dual roles: exhibiting high stability in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring rapid and efficient cleavage upon internalization into the target cancer cell.[3][4]
This guide provides an in-depth comparison of two distinct cleavable linker technologies: the enzyme-sensitive Ala-Asn(Trt)-PAB peptide linker and the pH-sensitive hydrazone linker. We will dissect their chemical structures, cleavage mechanisms, and stability profiles, supported by experimental data and protocols, to provide researchers with a robust framework for informed linker selection in ADC design.
Section 1: The Ala-Asn(Trt)-PAB Linker: An Enzyme-Driven Release Mechanism
Enzymatically cleavable linkers are designed to be substrates for proteases that are highly expressed within the lysosomes of cancer cells.[5] The Ala-Asn-PAB system is a sophisticated example, leveraging the activity of specific intracellular enzymes for controlled drug release.
Structural Components and Rationale
-
Alanine-Asparagine (Ala-Asn) Dipeptide: This sequence serves as the specific recognition motif for the asparaginyl endopeptidase, legumain.[6] Legumain is a lysosomal cysteine protease known to be overexpressed in various solid tumors, making it an attractive target for ADC linker cleavage.[6] Studies have shown that Asn-containing dipeptide linkers are stable in mouse and human plasma while being readily cleaved by legumain.[1][6]
-
Trityl (Trt) Protecting Group: The side chain of asparagine contains a carboxamide group that is susceptible to undesirable side reactions, such as dehydration, during peptide synthesis.[7][8] The bulky trityl group is employed as an acid-labile protecting group for this amide, ensuring the integrity of the peptide chain during synthesis and preventing intramolecular cyclization.[7] It is typically removed during the final stages of linker-payload synthesis under mild acidic conditions.[7]
-
p-Aminobenzyl Carbamate (PAB) Spacer: The PAB unit is a self-immolative spacer.[5][9] It is designed to be stable while the dipeptide is intact. However, once the enzyme cleaves the amide bond between the asparagine and the PAB moiety, it triggers a spontaneous 1,6-electronic cascade elimination, releasing carbon dioxide and the unmodified, fully active payload.[5] This "traceless" release is a significant advantage, as it does not leave a linker fragment attached to the drug that could impede its cytotoxic activity.
Cleavage Mechanism
The release of the payload from an Ala-Asn-PAB-linked ADC is a two-step intracellular process:
-
Enzymatic Cleavage: Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[6] Inside the lysosome, legumain recognizes and cleaves the peptide bond at the C-terminus of the asparagine residue.
-
Self-Immolation: The cleavage event exposes a free aniline on the PAB spacer, which initiates a rapid 1,6-elimination reaction, liberating the payload.
Stability Profile
The key advantage of peptide linkers like Ala-Asn-PAB is their exceptional stability in circulation. The amide bonds of the peptide backbone are generally resistant to hydrolysis at the neutral pH of blood (~7.4).[1] This high plasma stability minimizes premature drug release, thereby reducing systemic toxicity and widening the therapeutic window.[] Studies comparing various dipeptide linkers have consistently shown that sequences like Val-Cit and Asn-containing peptides are highly stable in human plasma.[6][11]
Section 2: The Hydrazone Linker: A pH-Sensitive Trigger
Hydrazone linkers were among the first technologies used in ADCs and rely on a fundamentally different cleavage mechanism: acid-catalyzed hydrolysis.[12] They are designed to exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][14]
Structure and Chemistry
The core of this linker is the hydrazone bond (R₂C=NNR₂), which is formed by the condensation of a ketone or aldehyde with a hydrazine derivative.[15] This bond is relatively stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which breaks the bond and releases the payload.[]
Cleavage Mechanism
The mechanism is a straightforward chemical hydrolysis:
-
Protonation: In the acidic milieu of the endosome or lysosome, the nitrogen atom of the hydrazone is protonated.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the C=N bond.
-
Bond Cleavage: A series of proton transfers leads to the cleavage of the C-N bond, regenerating a ketone/aldehyde and the hydrazine-linked payload.[15][16]
Stability Profile
The primary challenge with hydrazone linkers is their insufficient stability in circulation.[3] Even at pH 7.4, they undergo slow hydrolysis, leading to "leaky" ADCs that release the cytotoxic payload systemically.[3][12] This premature release is a significant cause of off-target toxicity. For instance, the first-generation ADC, gemtuzumab ozogamicin (Mylotarg), which utilized a hydrazone linker, was temporarily withdrawn from the market due to safety concerns, including severe liver toxicity, linked to its linker's instability.[3]
While the rate of hydrolysis can be tuned by modifying the electronic properties of the groups adjacent to the hydrazone bond, achieving a perfect balance of high plasma stability and rapid acidic cleavage remains a formidable challenge.[15] Consequently, hydrazone linkers have been largely superseded by more stable technologies in the development of modern ADCs.[12]
Section 3: Head-to-Head Stability Comparison
The choice between an enzymatic and a pH-sensitive linker has profound implications for an ADC's pharmacokinetic profile, therapeutic index, and overall clinical success.
| Feature | Ala-Asn(Trt)-PAB Linker | Hydrazone Linker |
| Cleavage Trigger | Specific enzyme (Legumain)[6] | Acidic pH (< 6.5)[] |
| Primary Cleavage Location | Lysosome[6] | Endosome & Lysosome[12][] |
| Plasma Stability (pH 7.4) | High. Peptide bonds are very stable.[1][11] | Low to Moderate. Prone to gradual hydrolysis.[3][12] |
| Target Environment Stability | High. Efficiently cleaved by target enzyme. | Low. Rapidly hydrolyzed at acidic pH.[] |
| Key Advantage | Superior plasma stability, leading to a wider therapeutic window. | Broad applicability (not dependent on specific enzyme expression). |
| Key Disadvantage | Efficacy is dependent on legumain expression in the tumor. | Poor plasma stability leads to off-target toxicity.[3] |
| Resulting Payload | Unmodified, native drug via self-immolation.[5] | Drug with a hydrazine remnant attached. |
Section 4: Experimental Protocols for Stability Assessment
Evaluating linker stability is a cornerstone of ADC development. The following protocols provide a framework for the in-vitro assessment of linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in human plasma.
Materials:
-
ADC construct
-
Human plasma (pooled, citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A/G)
-
LC-MS/MS system for analysis
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately stop the reaction by adding the aliquot to an ice-cold quenching solution or by flash-freezing in liquid nitrogen.
-
Isolate the ADC from plasma components using an affinity capture method.
-
Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Analyze the plasma supernatant to quantify the amount of released payload via LC-MS/MS.
-
Calculate the half-life (t₁/₂) of the linker in plasma.
Protocol 2: Lysosomal Cleavage Assay
Objective: To assess the efficiency of payload release in a simulated lysosomal environment.
Materials:
-
ADC construct
-
Isolated human liver lysosomes or lysosomal fractions (e.g., S9 fraction).[18]
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT).
-
Incubator at 37°C.
-
Acetonitrile with 0.1% formic acid (for reaction quenching).
-
LC-MS/MS system.
Procedure:
-
Pre-warm the lysosomal fraction and assay buffer to 37°C.
-
Add the ADC to the lysosomal fraction to a final concentration of 10-50 µg/mL.[18]
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.
-
Quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Determine the rate and extent of enzymatic cleavage.
Conclusion
The selection of a linker is a pivotal decision in the design of a successful Antibody-Drug Conjugate. The stability of this critical component directly influences the ADC's safety and efficacy profile.
The Ala-Asn(Trt)-PAB linker exemplifies a modern approach, utilizing a highly specific, enzyme-cleavable dipeptide sequence that confers excellent stability in systemic circulation. This design minimizes off-target toxicity and is well-suited for highly potent payloads, provided its target enzyme, legumain, is sufficiently expressed in the tumor cells.
In contrast, the hydrazone linker , an earlier technology, relies on the universal trigger of low pH. While effective at releasing its payload in the acidic compartments of cancer cells, its inherent instability in the neutral pH of the bloodstream poses a significant liability, often leading to premature drug release and a narrower therapeutic window.[12]
For researchers and drug developers, the path forward involves a rigorous, data-driven evaluation of linker stability. The experimental protocols outlined here provide a foundation for comparing candidates and selecting a linker that best achieves the delicate balance required for a safe and effective ADC: steadfast stability in transit and rapid, selective release at the destination.
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A Comprehensive Guide to the Proper Disposal of Ala-Asn(Trt)-PAB
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Protected Peptide Linkers
In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), reagents like Ala-Asn(Trt)-PAB are instrumental. As a protected tripeptide linker, its proper handling and disposal are as critical to laboratory safety and environmental responsibility as its application in your research. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the safe disposal of Ala-Asn(Trt)-PAB and its associated waste streams. Our focus is on not just the "how," but the "why," empowering you to make informed decisions that ensure a safe and compliant laboratory environment.
Understanding the Compound: A Safety-First Approach
Ala-Asn(Trt)-PAB is a multi-component molecule designed for specific functions in peptide synthesis. A thorough understanding of its constituent parts is the foundation of its safe handling and disposal.
-
Ala-Asn: A dipeptide of Alanine and Asparagine, which are naturally occurring amino acids.
-
(Trt): The Trityl group is a bulky, acid-labile protecting group for the amide side chain of asparagine. Its removal is a key step where hazardous waste is generated.
-
-PAB: The p-aminobenzyl alcohol linker.
Table 1: Key Components and Associated Hazards
| Component | Chemical Name | Role in Ala-Asn(Trt)-PAB | Primary Disposal Concern |
| Ala-Asn | Alanine-Asparagine Dipeptide | Peptide backbone | Generally non-hazardous, but should be treated as chemical waste. |
| Trt | Triphenylmethyl | Protecting group | Cleavage generates trityl cation, which becomes trityl alcohol in aqueous waste. |
| PAB | p-Aminobenzyl alcohol | Linker | Potential irritant and harmful if swallowed.[4][5][6] |
| TFA (not in compound, but used for deprotection) | Trifluoroacetic Acid | Reagent for Trityl group removal | Corrosive, hazardous waste.[7] |
The Disposal Workflow: From Solid Reagent to Liquid Waste
The disposal procedure for Ala-Asn(Trt)-PAB is not a single action but a workflow that addresses the different forms the chemical takes throughout its use in the laboratory.
Figure 1: Decision workflow for the disposal of Ala-Asn(Trt)-PAB and its associated waste streams.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step protocols is essential for ensuring the safe and compliant disposal of Ala-Asn(Trt)-PAB.
Disposal of Unused or Expired Solid Ala-Asn(Trt)-PAB
Unused or expired solid Ala-Asn(Trt)-PAB should be treated as chemical waste.
Experimental Protocol:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses.[8][9]
-
Containerization: Place the solid Ala-Asn(Trt)-PAB in a clearly labeled, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Ala-Asn(Trt)-PAB". Include the approximate quantity and the date.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9][10]
Disposal of the Liquid Waste Stream Following Trityl Group Deprotection
The liquid waste generated after the cleavage of the Trityl group with TFA is the most hazardous component of this workflow. This waste stream will contain TFA, the trityl cation (which will likely hydrolyze to trityl alcohol), and the deprotected Ala-Asn-PAB peptide.
Experimental Protocol:
-
PPE: Wear a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with TFA, consult a glove compatibility chart), and chemical splash goggles. All work should be performed in a certified chemical fume hood.
-
Waste Collection: Collect the TFA cleavage mixture directly into a designated, compatible hazardous waste container. This container should be made of glass or another TFA-resistant material. Do not use metal containers.
-
Labeling: Label the container as "Hazardous Waste - Corrosive (Acidic)" and list the contents: "Trifluoroacetic Acid, Trityl Alcohol, Ala-Asn-PAB".
-
Segregation: This acidic waste stream must be segregated from other waste types, especially bases and oxidizers.[11]
-
Neutralization (Consult EHS): While neutralization of acidic waste is a common practice, it should only be performed if explicitly permitted by your institution's EHS guidelines.[7] The neutralization of TFA can be exothermic. If permitted, slowly add a weak base, such as sodium bicarbonate solution, to the waste stream with stirring in an ice bath to control the temperature. Monitor the pH until it is in the neutral range (6-8).
-
Containerization of Neutralized Waste: If neutralized, the waste should still be collected in a labeled hazardous waste container. The label should reflect the neutralized contents.
-
Rinsate Collection: Any aqueous or organic solvent rinses of the reaction vessel should also be collected into the same hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS department.
Management of Contaminated Materials
Any materials that come into contact with Ala-Asn(Trt)-PAB or the TFA-containing waste stream must be disposed of as hazardous solid waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Contaminated bench paper
These items should be collected in a separate, clearly labeled hazardous solid waste container.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Conclusion
The responsible disposal of Ala-Asn(Trt)-PAB and its associated waste is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical properties of the compound and the reagents used in its application, and by adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific EHS guidelines and do not hesitate to contact them for clarification on any disposal procedures.
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- Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH ≥97.0%.
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- Common Organic Chemistry. (n.d.). Trityl Protection.
- Chemistry World. (2022, May 11).
- Shapiro. (2026, January 26). How to dispose of alcohol: A guide for businesses.
- Dong, Z., Pezzato, C., Sienkiewicz, A., Scopelliti, R., Fadaei-Tirani, F., & Severin, K. (2020). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Infoscience.
- AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- opnMe.com. (n.d.). opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis.
Sources
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- 3. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
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A Researcher's Guide to the Safe Handling and Disposal of Ala-Asn(Trt)-PAB
Welcome, researchers, to a comprehensive guide on the safe handling of Ala-Asn(Trt)-PAB, a pivotal component in the synthesis of advanced antibody-drug conjugates (ADCs).[1][][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the integrity of your research and the safety of your laboratory personnel.
The unique structure of Ala-Asn(Trt)-PAB, a peptide linker featuring a trityl-protected asparagine and a p-aminobenzyl (PAB) alcohol moiety, necessitates a nuanced approach to its handling.[] While the dipeptide core is benign, the PAB and trityl groups introduce specific hazards that must be addressed with informed caution.[5][6] This guide is structured to provide you with not just procedural steps, but also the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough understanding of the potential hazards associated with Ala-Asn(Trt)-PAB is the cornerstone of safe laboratory practice. The primary risks are not from the peptide itself, but from its constituent parts: the p-aminobenzyl alcohol (PAB) and the trityl (Trt) protecting group, especially during deprotection.
-
p-Aminobenzyl alcohol (PAB) Moiety : The PAB portion of the molecule is classified as a hazardous substance.[7] It is known to be an irritant to the skin and eyes and may cause respiratory tract irritation.[8][9][10] Ingestion may be harmful.[8] Therefore, minimizing direct contact and inhalation is paramount.[5]
-
Trityl (Trt) Protecting Group : The trityl group is an acid-labile protecting group.[6][11] While stable under neutral and basic conditions, its removal often requires the use of strong acids such as trifluoroacetic acid (TFA).[6][12] TFA is corrosive and can cause severe skin burns and eye damage. Thus, the deprotection step introduces a significant additional hazard that must be carefully managed.
Summary of Potential Hazards
| Hazard | Associated Component | Potential Effects |
| Skin and Eye Irritation | p-Aminobenzyl alcohol (PAB) | Causes skin irritation and serious eye irritation.[8][9][10] |
| Respiratory Irritation | p-Aminobenzyl alcohol (PAB) | May cause respiratory irritation if inhaled as a dust.[8][9] |
| Harmful if Swallowed | p-Aminobenzyl alcohol (PAB) | May be harmful if ingested.[8] |
| Chemical Burns | Deprotection Reagents (e.g., TFA) | Strong acids used for trityl group removal are corrosive.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Ala-Asn(Trt)-PAB. The following recommendations are based on a comprehensive risk assessment of the compound's properties.
Standard Handling Operations (Weighing, Dissolving)
During routine handling of the solid compound, the primary risks are inhalation of dust and skin/eye contact.
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[8] A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : A NIOSH-approved N95 dust mask or higher should be worn when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5]
Deprotection and Subsequent Reactions
The deprotection step, typically involving strong acids, requires an elevated level of PPE.
-
Eye and Face Protection : Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection : Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) should be worn over standard nitrile gloves (double-gloving).
-
Body Protection : An acid-resistant apron worn over a laboratory coat is required.
-
Respiratory Protection : All work involving the use of strong acids for deprotection must be performed in a certified chemical fume hood.
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the efficient and safe use of Ala-Asn(Trt)-PAB.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[8] The recommended storage temperature is typically -20°C.[3][]
-
Ensure the container is tightly sealed.
Weighing and Aliquoting
-
All weighing of the solid compound should be performed in a chemical fume hood or a designated containment enclosure to minimize dust inhalation.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Clean any spills immediately using dry methods (e.g., a soft brush and dustpan) and dispose of the waste as hazardous chemical waste.[5]
Dissolution
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Perform all dissolutions in a chemical fume hood.
Deprotection Workflow
The deprotection of the trityl group is a critical step that requires careful planning and execution. The following workflow is a general guideline and should be adapted to your specific experimental protocol.
Caption: A decision-making flowchart for the proper segregation of waste generated during the handling of Ala-Asn(Trt)-PAB.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. [10]Remove contaminated clothing. Seek medical attention. [7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][10]Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. [8][10]If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. [8]Seek immediate medical attention.
-
Spills : For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. [5]For larger spills or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.
References
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024, September 14). Total Synthesis. Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved from [Link]
-
Peptides in Antibody & Peptide Drug Conjugates. (2014, July 7). Drug Development and Delivery. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). OUCI. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024, March 22). PubMed. Retrieved from [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Method for Activation and Recycling of Trityl Resins. (2012, July 18). The Journal of Organic Chemistry. Retrieved from [Link]
-
MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Fmoc-Ala-Ala-Asn(Trt)-PAB. (n.d.). AxisPharm. Retrieved from [Link]
-
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]
-
Method for Activation and Recycling of Trityl Resins | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016, June 14). Retrieved from [Link]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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